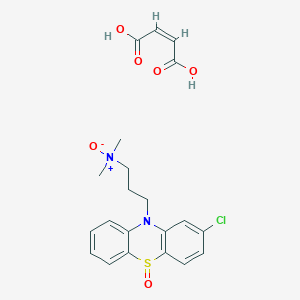
Chlorpromazine Sulphoxide N-Oxide Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpromazine Sulphoxide N-Oxide Maleate is a derivative of chlorpromazine, a phenothiazine antipsychotic. Chlorpromazine itself is widely used for treating various psychiatric disorders, including schizophrenia and bipolar disorder. The sulphoxide and N-oxide derivatives of chlorpromazine are metabolites formed during its metabolism in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpromazine Sulphoxide N-Oxide Maleate involves the oxidation of chlorpromazine. This can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions typically involve mild temperatures and controlled pH to ensure selective oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Purification is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpromazine Sulphoxide N-Oxide Maleate undergoes several types of chemical reactions, including:
Oxidation: Conversion of chlorpromazine to its sulphoxide and N-oxide derivatives.
Reduction: Potential reduction back to chlorpromazine under specific conditions.
Substitution: Nucleophilic substitution reactions involving the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Mild temperatures, controlled pH, and inert atmosphere for specific reactions.
Major Products Formed
- Chlorpromazine Sulphoxide
- Chlorpromazine N-Oxide
- Various phenothiazine derivatives through substitution reactions .
Applications De Recherche Scientifique
Chlorpromazine Sulphoxide N-Oxide Maleate has several scientific research applications:
- Chemistry : Used as a reference standard in analytical chemistry for studying the metabolism of chlorpromazine .
- Biology : Investigated for its effects on cellular processes and enzyme activities .
- Medicine : Studied for its pharmacokinetics and potential therapeutic effects .
- Industry : Used in the development of new antipsychotic drugs and in quality control processes .
Mécanisme D'action
The mechanism of action of Chlorpromazine Sulphoxide N-Oxide Maleate involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the postsynaptic dopamine receptors in the mesolimbic system. This leads to a reduction in dopamine activity, which is associated with its antipsychotic effects . Additionally, it has antiserotonergic and antihistaminergic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
Uniqueness
Chlorpromazine Sulphoxide N-Oxide Maleate is unique due to its specific oxidation state and the presence of both sulphoxide and N-oxide functional groups. This gives it distinct pharmacokinetic properties and metabolic pathways compared to other phenothiazine derivatives .
Propriétés
Numéro CAS |
150111-59-4 |
|---|---|
Formule moléculaire |
C21H23ClN2O6S |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H19ClN2O2S.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
QQHNUSOPOWVZQS-BTJKTKAUSA-N |
SMILES isomérique |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-].C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


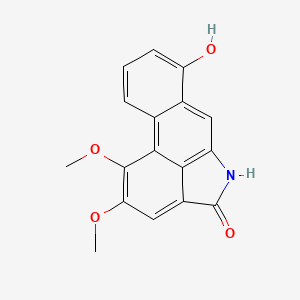


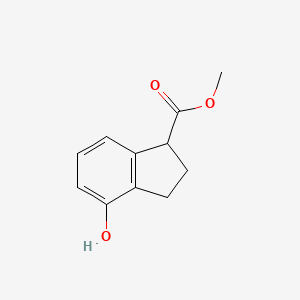
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
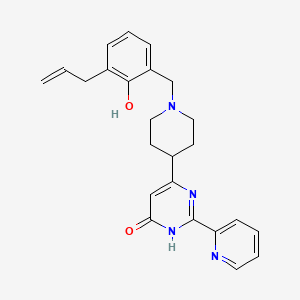
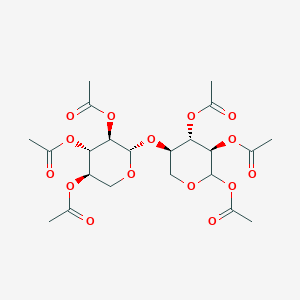
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)
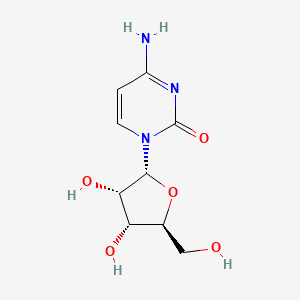
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
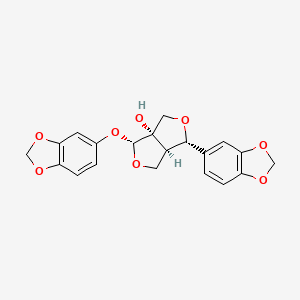
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
